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Compound of Interest

Compound Name: Pholcodine monohydrate

Cat. No.: B6595996

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
pholcodine monohydrate, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS). It is designed to serve as a core resource for researchers and
professionals involved in the analysis and development of this compound.

Introduction

Pholcodine monohydrate is a morphinane alkaloid derivative with antitussive (cough
suppressant) properties.[1][2] Its chemical formula is C23H30N204-H20, and it has a
molecular weight of 416.51 g/mol .[3][4] Accurate spectroscopic characterization is crucial for
its identification, purity assessment, and quality control in pharmaceutical applications. This
guide presents a summary of its key spectroscopic features.

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for pholcodine monohydrate, with
guantitative data summarized in structured tables for clarity and comparative analysis.

Mass Spectrometry (MS)

Mass spectrometry of pholcodine is typically performed using electrospray ionization (ESI)
coupled with a mass analyzer. The data provides information on the molecular weight and
fragmentation pattern, aiding in structural elucidation.
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Parameter Value Notes

Corresponds to the protonated
Molecular lon [M+H]+ m/z 399.2 anhydrous pholcodine
molecule (C23H31N204)+.

Attributed to the

Fragment lon m/z 114 ) ) )
morpholinoethyl side chain.[5]
A further fragment of the
Fragment lon m/z 100 ) )
morpholine moiety.[5]
A potential fragment, though its
Fragment lon m/z 284 presence can be condition-

dependent.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. While a complete, officially published assigned spectrum for pholcodine
monohydrate is not readily available, the expected chemical shifts for *H and *3C NMR can be
predicted based on the known structure and general principles of NMR spectroscopy.

H NMR (Proton NMR) - Predicted Chemical Shifts
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Proton Environment

Predicted Chemical
Shift (ppm)

Multiplicity Notes

Aromatic Protons

6.5-7.0

Protons on the

benzene ring.

Vinylic Protons

52-58

Protons of the C=C
m double bond in the

cyclohexene ring.

-O-CH2-

3.8-4.2

Protons of the ethoxy

chain.

-N-CH2- (morpholine)

3.5-3.38

Protons on the
m morpholine ring

adjacent to oxygen.

-N-CH2- (morpholine)

26-29

Protons on the
m morpholine ring

adjacent to nitrogen.

N-CH3

23-25

Methyl group attached
S to the nitrogen in the

piperidine ring.

Aliphatic Protons

15-32

Various protons of the

fused ring system.

Variable

Hydroxyl proton,

chemical shift is
brs _

concentration and

solvent dependent.

13C NMR (Carbon-13 NMR) - Predicted Chemical Shifts
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Carbon Environment

Predicted Chemical Shift
(Ppm)

Notes

Aromatic C 110 - 150 Carbons of the benzene ring.
o Carbons of the C=C double
Vinylic C 120 - 140
bond.
Carbons of the ethoxy chain
-O-CH2- 65-75 and morpholine ring adjacent
to oxygen.
Carbons of the morpholine ring
-N-CH2- 50 - 60 ) )
adjacent to nitrogen.
Methyl carbon attached to
N-CH3 ~45 _
nitrogen.
_ ) Various carbons of the fused
Aliphatic C 20 - 60

ring system.

Infrared (IR) Spectroscopy

The FT-IR spectrum of pholcodine monohydrate shows characteristic absorption bands

corresponding to its various functional groups. A study has shown that the FT-IR spectra of

commercial and recrystallized pholcodine monohydrate are virtually identical.[4]

Wavenumber (cm~?)

Functional Group

Vibration Mode

~3400 (broad) O-H (alcohol and water) Stretching

~3050 C-H (aromatic) Stretching

~2950-2850 C-H (aliphatic) Stretching

~1600, ~1500 C=C (aromaitic) Stretching

~1250 C-O (ether) Asymmetric Stretching
~1120 C-0O (alcohol) Stretching

~1100 C-N (amine) Stretching
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Experimental Protocols

Detailed experimental protocols are essential for reproducible spectroscopic analysis. The
following are generalized yet detailed methodologies for obtaining the spectroscopic data
presented above.

Mass Spectrometry (LC-MS) Protocol

o Sample Preparation: Prepare a dilute solution of pholcodine monohydrate in a suitable
solvent mixture, such as methanol:water.

e Chromatographic Separation (LC):

o

Column: A C18 reverse-phase column is typically used.

[¢]

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium
formate) and an organic solvent (e.g., acetonitrile or methanol).

[¢]

Flow Rate: Typically 0.2-0.5 mL/min.

[¢]

Injection Volume: 5-10 L.

e Mass Spectrometric Detection (MS):

o lonization Source: Electrospray lonization (ESI) in positive ion mode.

[¢]

Capillary Voltage: Typically 3-4 kV.

[e]

Source Temperature: 100-150 °C.

[e]

Desolvation Gas: Nitrogen, with a flow rate appropriate for the instrument.

o

Mass Range: Scan from m/z 50 to 500.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
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o Sample Preparation: Dissolve approximately 5-10 mg of pholcodine monohydrate in a
suitable deuterated solvent (e.g., CDCls, DMSO-ds, or D20) in an NMR tube.

e 'H NMR Acquisition:
o Spectrometer Frequency: 400 MHz or higher for better resolution.
o Pulse Program: A standard single-pulse experiment (zg30 or similar).
o Number of Scans: 16-64 scans for a good signal-to-noise ratio.
o Relaxation Delay: 1-2 seconds.
o Spectral Width: A range covering approximately -1 to 10 ppm.
e 13C NMR Acquisition:
o Spectrometer Frequency: 100 MHz or higher.
o Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

o Number of Scans: 1024 or more scans may be needed due to the low natural abundance
of 13C.

o Relaxation Delay: 2-5 seconds.

o Spectral Width: A range covering approximately 0 to 200 ppm.

Infrared (IR) Spectroscopy Protocol

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of pholcodine monohydrate with approximately 100-200
mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
uniform powder is obtained.

o Press the powder into a thin, transparent pellet using a hydraulic press.

o Sample Preparation (ATR Method):
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o Place a small amount of the solid sample directly onto the crystal of the Attenuated Total
Reflectance (ATR) accessory.

o Apply pressure to ensure good contact between the sample and the crystal.

e Spectral Acquisition:
o Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
o Spectral Range: Typically 4000 to 400 cm~1.
o Resolution: 4 cm™1.
o Number of Scans: 16-32 scans.

o Collect a background spectrum of the empty sample compartment (or clean ATR crystal)
before running the sample spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
pharmaceutical compound like pholcodine monohydrate.
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Sample Preparation

Pholcodine Monohydrate Sample

Dissolution in Solvent KBr Pellet Preparation

J
S )ectrosco ic Analysis
NMR Spectroscopy Mass Spectrometry IR Spectroscopy
(*H and 3C) (LC-MS) (FT-IR)
4 - . )
Data Processing & Interpretation
NMR Spectra Analysis MS Data Analysis IR Spectrum Analysis
(Chemical Shifts, Coupling Constants) (Molecular lon, Fragmentation) (Peak Identification)
Structural Elucidation & Confirmation
- J

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Pholcodine Monohydrate: An
In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6595996#spectroscopic-data-of-pholcodine-
monohydrate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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